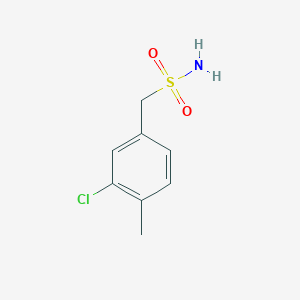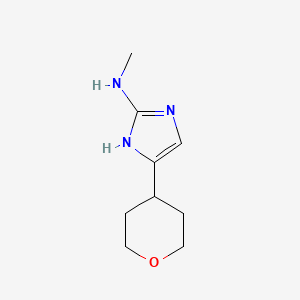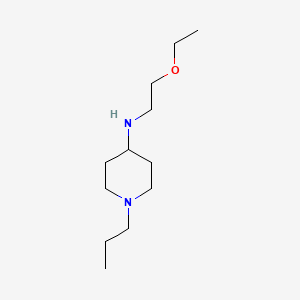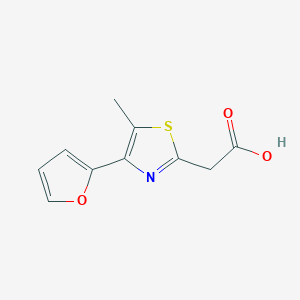
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid: is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a thiazole ring, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the coupling of a furan boronic acid with a halogenated thiazole derivative.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The acetic acid group can undergo nucleophilic substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Esters and amides of this compound.
Scientific Research Applications
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)acetic acid
- 2-(4-(Furan-2-yl)-5-methyl-1,3-thiazol-2-yl)acetic acid
- 2-(4-(Furan-2-yl)-5-methyl-1,3,4-oxadiazol-2-yl)acetic acid
Uniqueness
2-(4-(Furan-2-yl)-5-methylthiazol-2-yl)acetic acid is unique due to its specific combination of a furan ring and a thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C10H9NO3S |
|---|---|
Molecular Weight |
223.25 g/mol |
IUPAC Name |
2-[4-(furan-2-yl)-5-methyl-1,3-thiazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H9NO3S/c1-6-10(7-3-2-4-14-7)11-8(15-6)5-9(12)13/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
FYDZRNASLJYECW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)CC(=O)O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[2-(piperidin-1-yl)ethyl]cyclopentan-1-amine](/img/structure/B13270691.png)
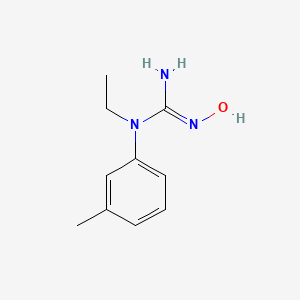
![3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline](/img/structure/B13270697.png)
![1-(2-Hydroxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13270703.png)
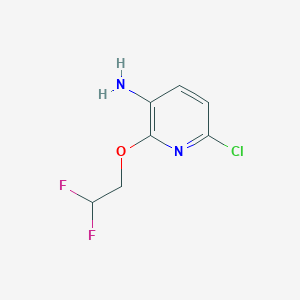
![6-Ethyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13270717.png)
![Ethyl 2-[2-(2-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13270720.png)
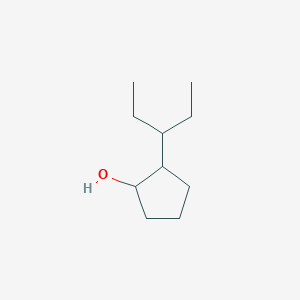

amine](/img/structure/B13270741.png)
